

# Application Note: Experimental Setup for Nitriding EN40B Steel Samples

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#### Introduction

**EN40**B is a chromium-molybdenum steel specifically designed for nitriding, a thermochemical surface hardening process.[1][2] The process involves the diffusion of nitrogen into the surface of the steel at a controlled temperature, leading to the formation of hard alloy nitrides.[3] This surface treatment significantly enhances wear resistance, surface hardness, and fatigue life with minimal dimensional distortion, making it ideal for high-performance components in various engineering applications.[1][4][5] This document provides detailed protocols for the gas and plasma nitriding of **EN40**B steel samples, along with methods for post-treatment characterization.

#### Materials and Equipment

- Materials:
  - EN40B Steel Samples (typically supplied in the hardened and tempered 'T' condition).[6]
  - Acetone/Ethanol for degreasing.
  - Mounting resin (conductive for SEM analysis).
  - Polishing consumables (grinding papers, diamond paste).
  - Nital etching reagent (2-5% nitric acid in ethanol).



#### • Equipment:

- Gas or Plasma Nitriding Furnace with temperature and atmosphere control.
- Gas flow meters and controllers.
- Vacuum pump (for plasma nitriding).
- Metallographic sample preparation equipment (cutter, mounting press, grinder/polisher).
- Optical Microscope.
- Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
   capabilities.[7][8]
- X-Ray Diffractometer (XRD).
- Microhardness Tester (Vickers or Knoop).

## **Experimental Protocols**

### **Protocol 1: Sample Preparation**

- Machining: Machine EN40B steel into the desired sample geometry. The material is readily machinable in its supplied condition.
- Pre-Treatment Condition: Ensure samples are in the hardened and tempered 'T' condition, which provides a suitable microstructure for nitriding.[1]
- Cleaning & Degreasing: Thoroughly clean the samples to remove any contaminants like oil, grease, or cutting fluids. This is critical for achieving a uniform nitrided layer.
  - Immerse the samples in an ultrasonic bath with acetone or ethanol for 15-20 minutes.
  - Rinse with deionized water.
  - Dry the samples completely using a stream of dry air or in a low-temperature oven.



 Handling: Handle the cleaned samples with clean gloves to prevent recontamination of the surfaces.

# **Protocol 2: Gas Nitriding**

Gas nitriding uses dissociated ammonia as the source of atomic nitrogen. The process parameters must be tightly controlled to achieve the desired case properties.

- Loading: Place the prepared samples into the furnace, ensuring adequate spacing for uniform gas circulation.
- Purging: Seal the furnace and purge with an inert gas, such as nitrogen, to remove all
  oxygen and prevent oxidation of the samples during heating.[9]
- Heating: Heat the furnace to the specified nitriding temperature, typically between 470°C and 570°C.[10]
- Nitriding Cycle: Once the temperature has stabilized, introduce the nitriding atmosphere. A
  common atmosphere is pure ammonia or a mixture of ammonia and hydrogen.[10] Hold the
  samples at this temperature for a duration determined by the target case depth (can range
  from 6 to over 90 hours).[3]
- Cooling: After the nitriding cycle is complete, stop the flow of the active gas and cool the furnace under a protective nitrogen atmosphere to near room temperature before removing the samples.

## **Protocol 3: Plasma (Ion) Nitriding**

Plasma nitriding is performed in a vacuum using a gas mixture and a high-voltage electrical field to create plasma, which provides nitrogen ions for surface diffusion.[11][12]

- Loading: Position the samples on the cathode plate within the vacuum chamber, ensuring they are electrically isolated from each other.
- Evacuation: Seal the chamber and evacuate it to a pressure typically below 10 Pa.
- Heating & Sputter Cleaning: Introduce the process gas (e.g., a mixture of hydrogen and argon) and apply a voltage to create a plasma. The resulting ion bombardment will heat the



samples and sputter-clean their surfaces.

- Nitriding Cycle: Adjust the gas mixture to the desired nitriding composition (e.g., nitrogen and hydrogen).[13] The plasma activates the nitrogen, which is then accelerated towards the sample surface.[14] Maintain the temperature (typically 480-570°C) and pressure for the required process duration.[11]
- Cooling: At the end of the cycle, turn off the power supply and allow the samples to cool
  under vacuum or by backfilling the chamber with an inert gas.

### **Data Presentation**

Quantitative data should be systematically collected and organized. The following tables provide typical parameters and expected results for nitriding **EN40**B steel.

Table 1: Chemical Composition of **EN40**B Steel.[15]

Element	Weight %
Carbon (C)	0.20 - 0.30
Chromium (Cr)	2.90 - 3.50
Molybdenum (Mo)	0.40 - 0.70
Manganese (Mn)	0.40 - 0.65
Silicon (Si)	0.10 - 0.35
Nickel (Ni)	0.40 max
Sulphur (S)	0.05 max

| Phosphorous (P) | 0.05 max |

Table 2: Typical Gas & Plasma Nitriding Parameters for **EN40**B Steel.



Parameter	Gas Nitriding	Plasma Nitriding
Temperature	470 - 570 °C[10]	480 - 570 °C[3]
Time	10 - 96 hours[10]	8 - 24 hours[12][13]
Atmosphere	NH <sub>3</sub> / N <sub>2</sub> + H <sub>2</sub>	N <sub>2</sub> + H <sub>2</sub> [13]
Pressure	Atmospheric	50 - 500 Pa

| Nitriding Potential | 0.1 - 5 atm<sup>-1</sup>/<sup>2</sup> | N/A (controlled by gas ratio/pressure) |

Table 3: Expected Properties of Nitrided EN40B Steel.

Property	Typical Value
Surface Hardness	61-65 HRC (approx. 720-830 HV)[6][16]
Case Depth	0.15 - 0.75 mm[3][17]
Core Tensile Strength ('T' Condition)	850 - 1000 N/mm²[6]

| Core Hardness ('T' Condition) | 248 - 302 HB[15] |

# **Post-Nitriding Characterization Protocol**

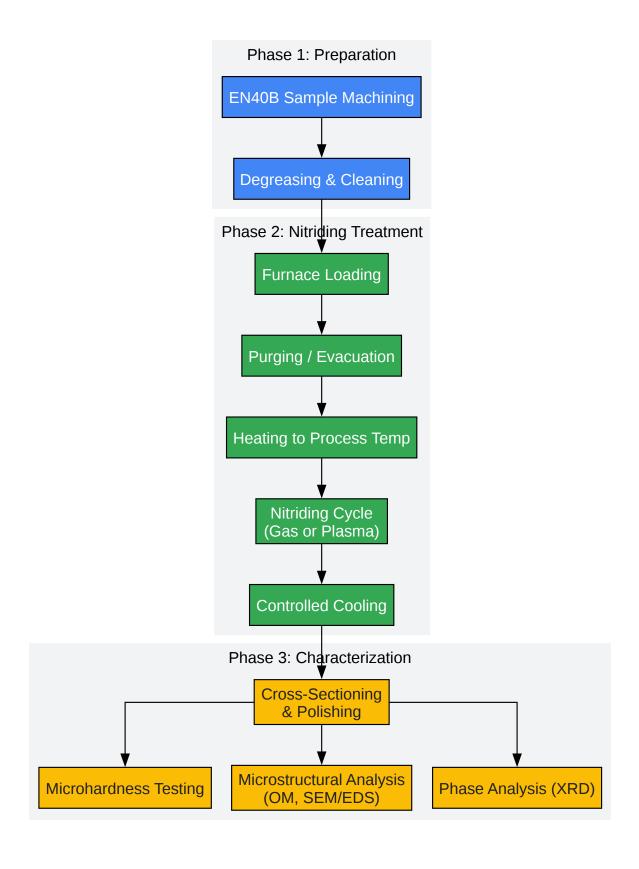
- Sample Sectioning: Carefully cut a cross-section of the nitrided sample using a low-speed diamond saw to minimize deformation.
- Mounting and Polishing: Mount the cross-sectioned sample in a conductive resin. Grind the surface with successively finer SiC papers (from 240 to 1200 grit), followed by polishing with diamond pastes (e.g., 6 μm, 3 μm, and 1 μm) to achieve a mirror-like finish.
- Etching: Etch the polished surface with 2% Nital for 5-10 seconds to reveal the microstructure of the nitrided layer and the substrate.
- Microstructural Analysis:



- Use an optical microscope to observe the overall structure, including the compound layer (white layer) and the diffusion zone.
- Employ SEM for high-magnification imaging of the nitride precipitates and any porosity.
- Use EDS to map the distribution of nitrogen, iron, and alloying elements like chromium across the case.[8]
- Microhardness Profile:
  - Perform a series of microhardness indentations (e.g., Vickers with a 100g load) starting from the edge and moving towards the core.
  - Plot the hardness values as a function of distance from the surface to obtain a hardness depth profile.[4]
- Phase Identification:
  - Use XRD on the sample surface to identify the phases present in the compound layer, such as  $\epsilon$ -Fe<sub>3</sub>N and y'-Fe<sub>4</sub>N.[18]

### **Visualizations**

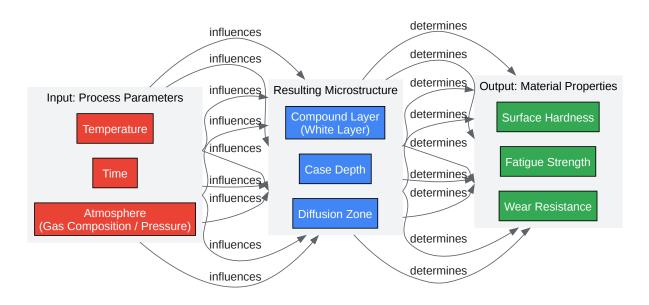




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Caption: Experimental workflow for nitriding and characterizing **EN40**B steel.





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### Methodological & Application





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